molecular formula C10H15NS B13082479 4-Methyl-2-(thiophen-2-yl)piperidine

4-Methyl-2-(thiophen-2-yl)piperidine

Cat. No.: B13082479
M. Wt: 181.30 g/mol
InChI Key: YMRMSJJQIOYLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(thiophen-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group and a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both piperidine and thiophene moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenylacetonitrile with methylamine under basic conditions, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes nitration, reduction, and cyclization steps, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Various substituted piperidines.

    Substitution: Halogenated thiophene derivatives or alkylated piperidines.

Scientific Research Applications

4-Methyl-2-(thiophen-2-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    Thiophene derivatives: Such as 2-thiophenylpiperidine and 3-thiophenylpiperidine.

    Piperidine derivatives: Such as 4-methylpiperidine and 2-methylpiperidine.

Uniqueness: 4-Methyl-2-(thiophen-2-yl)piperidine is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-methyl-2-thiophen-2-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3

InChI Key

YMRMSJJQIOYLSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.